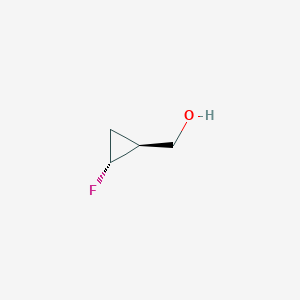

((1S,2R)-2-fluorocyclopropyl)methanol

Übersicht

Beschreibung

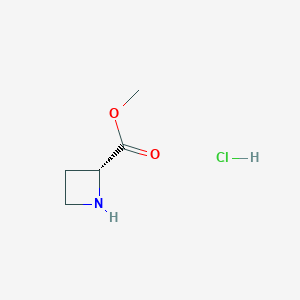

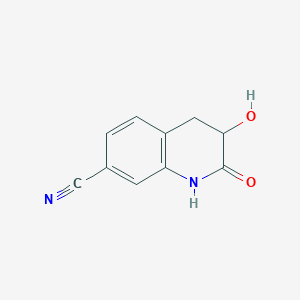

“((1S,2R)-2-fluorocyclopropyl)methanol” is a chiral compound, which means it has a non-superimposable mirror image. The (1S,2R) notation indicates the configuration of the chiral centers in the molecule .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through a series of reactions involving nucleophilic substitution and reduction .Molecular Structure Analysis

The molecule likely contains a three-membered cyclopropyl ring with a fluorine atom and a methanol group attached .Chemical Reactions Analysis

The compound might undergo various reactions typical for alcohols and halides. For example, it could participate in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it might have certain solubility characteristics, boiling and melting points, and reactivity based on the presence of the alcohol and halide functional groups .Wissenschaftliche Forschungsanwendungen

Intramolecular Hydrogen Bonding and Molecular Structure

(1-Fluorocyclopropyl)methanol has been extensively studied for its unique intramolecular hydrogen bonding and molecular structure. The compound prefers conformations stabilized by an internal hydrogen bond between the fluorine atom and the hydrogen atom of the hydroxyl group. This configuration is more stable compared to other forms of the molecule, mainly due to the electrostatic interaction between the O–H and C–F bond dipoles. Detailed insights into its molecular structure were obtained through microwave spectroscopy, gas-phase infrared spectroscopy, and quantum chemical calculations (Møllendal, Leonov, & Meijere, 2004).

Synthesis of Enantiopure Monofluorinated Phenylcyclopropanes

The compound has been pivotal in the synthesis of enantiopure monofluorinated phenylcyclopropanes. This process involves lipase-catalyzed acylation and transesterification, offering a route to obtain all four stereoisomers of (2-fluoro-2-phenylcyclopropyl)methanol. The absolute configurations of the enantiomers were confirmed through X-ray structural analysis, making these compounds valuable in the field of asymmetric synthesis and stereochemistry (Rosen & Haufe, 2002).

Role in Epoxidation Reactions

(1R,3S,4S)-2-Azanorbornyl-3-methanol, synthesized from (R)-1-phenylethylamine, was used as a catalyst for enantioselective epoxidation of α,β-enones. This facilitated the production of corresponding epoxides in good yields and high enantioselectivities, showcasing the compound's application in organic synthesis and catalysis (Lu, Xu, Liu, & Loh, 2008).

Methanol-Derived Carbon Utilization by Bacteria and Fungi

Methanol, closely related to (1S,2R)-2-fluorocyclopropyl)methanol, is a major atmospheric compound released from living and decaying plant material. Studies have shown that soil-derived methanol-utilizing microorganisms, like bacteria and fungi, consume methanol, making it a crucial terrestrial carbon sink. Understanding the biodiversity and substrate range of these methanol-utilizers provides insights into microbial ecology and atmospheric chemistry (Morawe, Hoeke, Wissenbach, Lentendu, Wubet, Kröber, & Kolb, 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(1S,2R)-2-fluorocyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQVQDAWPHHSMU-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((1S,2R)-2-fluorocyclopropyl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine](/img/structure/B1404184.png)

![(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B1404189.png)

![1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane](/img/structure/B1404193.png)

![2-Oxa-7-azaspiro[3.5]nonane oxalate](/img/structure/B1404197.png)